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Octanoic acid, 2-ethyl-, ethyl ester - 25234-26-8

Octanoic acid, 2-ethyl-, ethyl ester

Catalog Number: EVT-6728918
CAS Number: 25234-26-8
Molecular Formula: C12H24O2
Molecular Weight: 200.32 g/mol
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Product Introduction

Overview

Octanoic acid, 2-ethyl-, ethyl ester, commonly known as ethyl 2-ethyl octanoate, is an ester derived from octanoic acid and ethanol. It is characterized by its fruity aroma and is often utilized in the food and fragrance industries for flavoring and scenting purposes. This compound plays a significant role in various biochemical processes and has garnered attention for its potential applications in biotechnological fields.

Source

Octanoic acid can be sourced from natural fats and oils, particularly those containing medium-chain fatty acids. Ethyl esters of fatty acids, including octanoic acid, can be synthesized through enzymatic or chemical methods, utilizing various substrates and catalysts.

Classification

Octanoic acid, 2-ethyl-, ethyl ester falls under the category of fatty acid esters. It is classified based on its structure as a medium-chain fatty acid ester. The compound's molecular formula is C10H20O2C_{10}H_{20}O_2, with a molecular weight of approximately 172.26 g/mol .

Synthesis Analysis

Methods

The synthesis of octanoic acid, 2-ethyl-, ethyl ester can be achieved through several methods:

  1. Enzymatic Esterification: This method involves the use of lipases to catalyze the reaction between octanoic acid and ethanol. Lipases are preferred due to their specificity and ability to operate under mild conditions .
  2. Chemical Synthesis: Traditional chemical methods involve direct esterification of octanoic acid with ethanol in the presence of an acid catalyst (e.g., sulfuric acid). This process typically requires heating under reflux to drive the reaction towards ester formation.
  3. Biocatalytic Processes: Recent advancements have shown that microorganisms such as Escherichia coli can be engineered to produce ethyl esters through one-pot biocatalysis combining esterification and ω-oxidation pathways .

Technical Details

In enzymatic synthesis, reaction conditions such as temperature, pH, and enzyme concentration significantly influence the yield and purity of the product. For instance, optimal temperatures around 30°C are often used for lipase-catalyzed reactions to enhance enzyme activity while minimizing degradation .

Molecular Structure Analysis

Structure

The molecular structure of octanoic acid, 2-ethyl-, ethyl ester consists of a long hydrocarbon chain with an ethyl group attached to the second carbon atom from the carboxylic end. The structural representation can be depicted as follows:

C10H20O2\text{C}_{10}\text{H}_{20}\text{O}_2

Data

  • Molecular Weight: 172.26 g/mol
  • CAS Registry Number: 106-32-1
  • IUPAC Name: Ethyl 2-ethyl octanoate
  • InChIKey: YYZUSRORWSJGET-UHFFFAOYSA-N .
Chemical Reactions Analysis

Reactions

Octanoic acid, 2-ethyl-, ethyl ester participates in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can undergo hydrolysis to revert to its original fatty acid and alcohol components.
  2. Transesterification: This reaction involves exchanging the alcohol component with another alcohol, which can be catalyzed by either acids or bases.
  3. Oxidation: The compound may also undergo oxidation reactions under specific conditions, leading to the formation of different carboxylic acids or aldehydes.

Technical Details

The kinetics of these reactions depend on factors such as temperature, concentration of reactants, and presence of catalysts. For example, hydrolysis rates are significantly influenced by pH levels and temperature .

Mechanism of Action

Process

The mechanism by which octanoic acid, 2-ethyl-, ethyl ester exerts its effects primarily relates to its role as a flavoring agent in food products. Upon ingestion or application in food systems, it interacts with olfactory receptors contributing to sensory perception.

Data

Studies indicate that medium-chain fatty acids like octanoic acid can influence metabolic pathways due to their rapid absorption and utilization in energy metabolism . The presence of ethyl groups enhances volatility and aroma profile, making it suitable for flavor applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Fruity aroma
  • Boiling Point: Approximately 200°C
  • Density: Around 0.87 g/cm³ at 20°C
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Relevant data indicate that octanoic acid esters exhibit varying degrees of volatility based on their chain length and branching .

Applications

Scientific Uses

Octanoic acid, 2-ethyl-, ethyl ester finds applications across several fields:

  1. Food Industry: Used as a flavoring agent due to its pleasant aroma.
  2. Fragrance Industry: Employed in perfumes for its fruity scent profile.
  3. Biotechnology: Investigated for potential roles in metabolic engineering and production of biofuels through microbial fermentation processes .
  4. Pharmaceuticals: Explored for use in drug formulations where solubility enhancement is required.
Enzymatic Biosynthesis and Metabolic Pathways

Role of Acyl-CoA:Ethanol O-Acyltransferases in Esterification

Acyl-CoA:ethanol O-acyltransferases (AEATases) catalyze the condensation of medium-chain fatty acyl-CoAs with ethanol to form ethyl esters. In Saccharomyces cerevisiae, this reaction is central to the biosynthesis of ethyl octanoate (C10H20O2), where octanoyl-CoA serves as the principal acyl donor. The reaction follows a nucleophilic substitution mechanism: the hydroxyl group of ethanol attacks the thioester bond of octanoyl-CoA, releasing CoA-SH and forming ethyl octanoate. This enzymatic step occurs primarily in the cytosol, leveraging the solvent properties of ethanol during fermentation [2] [8]. The reaction equilibrium favors ester synthesis under low-water conditions, such as those found in wine or beer fermentation, where ethanol concentrations exceed 10% (v/v) [1] [6].

Bifunctional Activity of Eht1 and Eeb1 Enzymes in Saccharomyces cerevisiae

The S. cerevisiae enzymes Eht1 and Eeb1 exhibit dual functionality as both synthases and hydrolases for ethyl esters. Structural studies reveal an α/β-hydrolase fold in both proteins, containing a conserved catalytic triad (Ser-Asp-His) that enables reversible esterification. In vitro assays with purified glutathione S-transferase-tagged Eht1 and Eeb1 demonstrate:

  • Synthetic activity: 2.5-fold higher ethyl octanoate production compared to control when incubated with octanoyl-CoA and ethanol.
  • Hydrolytic activity: 40–60% decomposition of pre-formed ethyl octanoate within 60 minutes at pH 6.0 [2].Gene deletion studies confirm their physiological roles: Δeht1 strains show a 30% reduction in ethyl octanoate, while Δeeb1 strains exhibit a 70% reduction. The double mutant Δeht1Δeeb1 eliminates >95% of ethyl octanoate production, underscoring their non-redundant functions [2] [4]. Notably, attempts to create a strain lacking all esterases (Δatf1, Δatf2, Δeeb1, Δeht1) revealed genetic incompatibility with MGL2 deletion, suggesting essential interactions between ester metabolic pathways and chromatin regulation [4].

Table 1: Functional Characteristics of Ethyl Ester Synthases in S. cerevisiae

EnzymeGeneSynthetic Activity (Relative Rate)Hydrolytic Activity (Relative Rate)Substrate Preference
Eht1EHT11.0 (baseline)0.8C8–C10 acyl-CoA
Eeb1EEB13.21.5C6–C12 acyl-CoA
Mgl2MGL20.30.2C4–C8 acyl-CoA

Substrate Specificity and Chain-Length Regulation in Medium-Chain Ester Production

Substrate specificity of AEATases governs ethyl octanoate yield. In vitro kinetic analyses show:

  • Eeb1: Highest catalytic efficiency (kcat/Km) for octanoyl-CoA (4.2 × 104 M−1s−1), with 5-fold lower efficiency for decanoyl-CoA (C10).
  • Eht1: Prefers octanoyl-CoA (2.1 × 104 M−1s−1) but exhibits 60% activity with hexanoyl-CoA (C6) [3] [8].Chain-length regulation depends on precursor availability: Octanoyl-CoA pools increase when fatty acid synthase (FAS) releases medium-chain intermediates prematurely. Engineered FAS1RK (R1834K mutation) strains show 3-fold higher octanoyl-CoA flux, boosting ethyl octanoate titers to 87 mg/L in fermentation studies [7]. Conversely, unsaturated fatty acids (e.g., oleate) suppress de novo C8 synthesis by feedback-inhibiting acetyl-CoA carboxylase, reducing ethyl octanoate by 40–50% [8].

Table 2: Ethyl Ester Production Relative to Precursor Chain Length

Acyl-CoA PrecursorChain LengthRelative Ethyl Ester YieldPrimary Enzyme Responsible
Hexanoyl-CoAC60.7Eeb1
Octanoyl-CoAC81.0 (reference)Eeb1/Eht1
Decanoyl-CoAC100.6Eeb1
Dodecanoyl-CoAC120.3Eeb1

Hydrolysis-Synthesis Equilibrium Dynamics in Cellular Compartments

Ethyl octanoate concentrations reflect dynamic equilibrium between synthesis and hydrolysis, influenced by:

  • pH: Acidic conditions (pH 3.0–4.0 in wine) accelerate non-enzymatic hydrolysis via protonation of the ester carbonyl, increasing electrophilicity. Hydrolysis rates rise 5-fold at pH 3.0 vs. pH 5.0 [6] [9].
  • Temperature: Elevated temperatures (20–30°C) favor enzymatic synthesis during fermentation, but post-fermentation storage >25°C promotes hydrolysis. Keq shifts from 8.2 (synthesis-favored) at 15°C to 0.6 (hydrolysis-favored) at 40°C [1] [6].
  • Cellular localization: Cytosolic Eeb1/Eht1 drive synthesis, while vacuolar and periplasmic esterases (e.g., Iah1p) hydrolyze ethyl esters. In S. cerevisiae, 54–68% of synthesized ethyl octanoate is retained intracellularly due to membrane partitioning, protecting it from extracellular hydrolysis [1] [8].

The reversibility of AEATase activity creates a futile cycle: In Δfaa2 strains (defective in fatty acid activation), ethyl octanoate hydrolysis replenishes octanoyl-CoA pools, demonstrating metabolic coupling between ester turnover and lipid metabolism [7].

Properties

CAS Number

25234-26-8

Product Name

Octanoic acid, 2-ethyl-, ethyl ester

IUPAC Name

ethyl 2-ethyloctanoate

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C12H24O2/c1-4-7-8-9-10-11(5-2)12(13)14-6-3/h11H,4-10H2,1-3H3

InChI Key

ANRXOJOPPWWPFQ-UHFFFAOYSA-N

SMILES

CCCCCCC(CC)C(=O)OCC

Canonical SMILES

CCCCCCC(CC)C(=O)OCC

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